tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-8-6-11(7-9-12)18-14-13(20(22)23)5-4-10-17-14/h4-5,10-12H,6-9H2,1-3H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASRJFSOBYKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121189 | |
| Record name | Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-01-1 | |
| Record name | Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The synthetic route may include:
Nitration: Introduction of the nitro group to the pyridine ring.
Amination: Conversion of the nitro group to an amino group.
Carbamate Formation: Reaction of the amino group with tert-butyl chloroformate to form the carbamate.
Reaction conditions often involve the use of solvents like methylene chloride or chloroform and catalysts such as palladium for specific steps . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group on the pyridine ring activates the ortho and para positions for nucleophilic substitution.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, DMF, 80°C, 12 h | Pyridinamine derivative | 78% | |
| Methoxy substitution | NaOMe, MeOH, reflux, 6 h | 3-methoxypyridine analog | 65% |
Ester Hydrolysis and Deprotection
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis:
Procedure :
-
Reagents : HCl (4M in dioxane), RT, 2 h.
-
Outcome : Cleavage of Boc group to yield free amine.
-
Yield : >90%.
Applications :
Catalytic Hydrogenation
The nitro group is reduced to an amine under hydrogenation conditions:
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | EtOH | 50 | 4 | 85% | |
| Raney Ni | THF/H₂O | 30 | 6 | 72% |
Product : tert-Butyl (trans-4-((3-aminopyridin-2-yl)amino)cyclohexyl)carbamate, a precursor for heterocyclic synthesis.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings:
General Protocol :
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O (3:1), 90°C .
-
Example : Coupling with phenylboronic acid yields biaryl derivatives (Yield: 60–75%) .
Mechanistic Insight :
Sulfonylation and Acylation
The secondary amine undergoes derivatization post-Boc deprotection:
| Reaction | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Sulfonylation | MsCl, DCM, Et₃N, 0°C→RT | 2 h | 89% | |
| Acetylation | Ac₂O, Pyridine, RT | 12 h | 95% |
Applications :
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition at >200°C, primarily via carbamate cleavage.
Key Data :
-
Onset decomposition : 215°C (N₂ atmosphere).
-
Major fragments : CO₂, tert-butylene, and cyclohexylamine residues.
Experimental Optimization Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate exhibit significant anticancer properties. Research has shown that the nitropyridine moiety can enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as therapeutic agents .
1.2 Neurological Applications
The compound has also been investigated for its neuroprotective properties. It is believed that the interaction between the nitropyridine group and neurological receptors may offer protective effects against neurodegenerative diseases. In vitro studies suggest that it could play a role in modulating neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the cyclohexylamine backbone.
- Introduction of the nitropyridine group through electrophilic aromatic substitution.
- Coupling with tert-butyl carbamate to yield the final product.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Electrophilic Aromatic Substitution | 3-Nitropyridine, cyclohexylamine |
| 2 | Carbamate Formation | tert-butyl chloroformate |
| 3 | Purification | Column chromatography |
Case Studies
3.1 Anticancer Research
A notable case study highlighted the efficacy of a related nitropyridine compound in inhibiting the growth of breast cancer cells. The study utilized both in vitro and in vivo models to demonstrate that the compound significantly reduced tumor size and improved survival rates in treated subjects compared to controls .
3.2 Neuroprotection Studies
Another research effort focused on evaluating the neuroprotective effects of similar compounds in models of Parkinson's disease. The findings suggested that these compounds could reduce oxidative stress and inflammation, leading to improved neuronal survival rates .
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity .
Comparison with Similar Compounds
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)
- Molecular Formula: C₁₂H₂₃NO₃
- Key Differences : Replaces the 3-nitropyridinyl group with a hydroxymethyl substituent.
- Impact :
tert-Butyl (cis-4-azidocyclohexyl)carbamate
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 1184918-37-3)
- Molecular Formula : C₁₂H₂₄N₂O₂
- Key Differences: Aminomethyl group replaces nitropyridinyl moiety.
- Impact: Basicity: Free amine increases basicity (pKa ~9–10) versus the neutral nitro group. Biological Interactions: Potential for salt formation or hydrogen bonding in target proteins .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The nitro group in the target compound increases TPSA and LogP compared to hydroxymethyl or aminomethyl analogues.
ADME/Tox Profiles
| Property | Target Compound | trans-4-Hydroxymethyl | trans-4-Aminomethyl |
|---|---|---|---|
| CYP450 Inhibition | Moderate | Low | High (due to amine) |
| P-gp Substrate | Yes | No | Yes |
| Bioavailability Score | 0.55 | 0.70 | 0.45 |
Key Insights :
- Nitro group in the target compound may contribute to oxidative stress, requiring careful toxicity profiling.
- Aminomethyl derivatives risk off-target interactions due to basicity .
Biological Activity
Overview
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate moiety linked to a cyclohexyl structure, which is further substituted with a nitropyridinylamino group. Its unique structural characteristics suggest various applications in drug development, particularly in targeting specific biological pathways.
- IUPAC Name : tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
- Molecular Formula : C16H24N4O4
- CAS Number : 1289386-01-1
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential anti-inflammatory and anticancer properties.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways involved in cellular processes.
Case Study: Related Compounds
A study on a related compound, M4, demonstrated its ability to inhibit β-secretase and acetylcholinesterase activities, showing promise in Alzheimer's disease models. The M4 compound exhibited significant protective effects against amyloid beta-induced toxicity in astrocytes, suggesting that similar mechanisms may be applicable to this compound .
Data Table of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate, and what key reagents are involved?
The compound is synthesized via multi-step protocols involving palladium-catalyzed couplings, nitro-group reductions, and Boc-deprotection. For example:
- Step 1 : Coupling of intermediates (e.g., 2-chloro-5-nitropyrimidine derivatives) with cyclohexylamine precursors using Pd₂(dba)₃/BINAP catalysts and LHMDS as a base in toluene at 100°C .
- Step 2 : Reduction of nitro groups using Fe powder in NH₄Cl/EtOH under reflux, yielding amino intermediates .
- Step 3 : Boc-deprotection with HCl/MeOH followed by neutralization with K₂CO₃ . Key reagents: Pd₂(dba)₃, BINAP, LHMDS, Fe powder, HCl/MeOH.
Q. How is the structural integrity of intermediates and the final compound confirmed?
Characterization relies on:
- Mass spectrometry (MS) : ESI+ confirms molecular weights (e.g., m/z 542 [M+H]⁺ for intermediates) .
- ¹H NMR : Distinct peaks for Boc groups (δ 1.36 ppm, singlet for tert-butyl) and cyclohexyl protons (e.g., δ 3.28–3.12 ppm for axial/equatorial CH₂ groups) .
- Chromatography : Column purification with EtOAc/hexane systems ensures purity .
Q. What are the stability considerations for this compound under various storage conditions?
- Storage : Stable at room temperature in inert atmospheres; avoid exposure to strong acids/bases, moisture, or light .
- Decomposition risks : Boc groups are acid-labile; prolonged exposure to HCl/MeOH leads to deprotection .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed coupling steps?
- Catalyst tuning : Pd₂(dba)₃ with BINAP enhances coupling efficiency for aryl halides .
- Solvent selection : Toluene or THF improves solubility of aromatic intermediates .
- Temperature control : Maintaining 100°C ensures complete conversion without side reactions (e.g., over-reduction) .
- By-product mitigation : Use of NaHCO₃ minimizes acid-induced decomposition during workup .
Q. What mechanistic insights explain the regioselectivity of nitro-group reduction in intermediates?
- Fe/NH₄Cl in EtOH selectively reduces nitro groups to amines without affecting pyrimidine rings. The reaction proceeds via in situ generation of Fe²⁺, which facilitates electron transfer to the nitro group .
- Competing pathways (e.g., over-reduction to hydroxylamines) are suppressed by controlling Fe stoichiometry and reaction time .
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence bioactivity or reactivity?
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the pyridine N-oxide position, improving cross-coupling efficiency .
- Steric effects : Bulky substituents on the cyclohexyl ring may hinder catalytic access, requiring ligand optimization (e.g., BINAP vs. Xantphos) .
- Comparative studies with derivatives (e.g., 3-chloro or 3-fluoro analogs) reveal trends in stability and binding affinity .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields for similar intermediates?
- Example : Yields for Pd-catalyzed couplings vary between 40–70% in patents .
- Resolution : Differences arise from solvent purity (anhydrous vs. technical-grade toluene) or catalyst batch variability. Reproducibility requires strict control of Pd₂(dba)₃/BINAP ratios (1:2 molar) and degassing protocols .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Coupling | Pd₂(dba)₃, BINAP, LHMDS, toluene, 100°C | 40–60 | |
| 2 | Reduction | Fe powder, NH₄Cl/EtOH, reflux | 70–85 | |
| 3 | Deprotection | HCl/MeOH, rt, 3 hr; K₂CO₃ neutralization | 80–90 |
Q. Table 2. Stability Under Stress Conditions
| Condition | Observation | Recommendation | Reference |
|---|---|---|---|
| Acid (HCl/MeOH) | Boc group cleavage in 3 hr | Neutralize promptly | |
| Base (K₂CO₃) | No decomposition after 24 hr | Stable in neutral pH | |
| Light (UV) | Partial degradation in 48 hr | Store in amber vials |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
